molecular formula C18H18O2 B14400073 3-Cyclopropyl-2,2-diphenyloxetan-3-ol CAS No. 89867-85-6

3-Cyclopropyl-2,2-diphenyloxetan-3-ol

Cat. No.: B14400073
CAS No.: 89867-85-6
M. Wt: 266.3 g/mol
InChI Key: POHNSTXDBYTBHL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-diphenyloxetan-3-ol is an organic compound characterized by a cyclopropyl group, two phenyl groups, and an oxetane ring with a hydroxyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol typically involves the use of Grignard reagents. One common method is the reaction of cyclopropylmagnesium bromide with 2,2-diphenylacetaldehyde, followed by cyclization to form the oxetane ring. The reaction conditions often include anhydrous solvents and low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,2-diphenyloxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 3-cyclopropyl-2,2-diphenyloxetan-3-one.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3-Cyclopropyl-2,2-diphenyloxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can participate in π-π interactions, further affecting the compound’s biological activity. The cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical environments .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring.

    Diphenylmethanol: Contains two phenyl groups attached to a central carbon with a hydroxyl group.

    Oxetane: A simple four-membered ring with an oxygen atom.

Uniqueness

3-Cyclopropyl-2,2-diphenyloxetan-3-ol is unique due to the combination of its structural features: the strained cyclopropyl group, the stable phenyl groups, and the reactive oxetane ring with a hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

CAS No.

89867-85-6

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

3-cyclopropyl-2,2-diphenyloxetan-3-ol

InChI

InChI=1S/C18H18O2/c19-17(14-11-12-14)13-20-18(17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,19H,11-13H2

InChI Key

POHNSTXDBYTBHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(COC2(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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